Product packaging for 2-amino-N-(4-hydroxyphenyl)acetamide(Cat. No.:)

2-amino-N-(4-hydroxyphenyl)acetamide

Cat. No.: B13264362
M. Wt: 166.18 g/mol
InChI Key: KSHDSWRHTYVABI-UHFFFAOYSA-N
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Description

2-amino-N-(4-hydroxyphenyl)acetamide is a chemical compound of interest in pharmaceutical and organic chemistry research. Its structure features both acetamide and 4-hydroxyphenyl functional groups, which are common motifs in the development of bioactive molecules. For instance, related N-(4-hydroxyphenyl) acetamide structures are widely studied as analgesics and antipyretics . This compound serves as a valuable building block in synthetic chemistry. Researchers utilize such molecular scaffolds to create novel chemical entities, particularly in the search for new therapeutics. The presence of amino and hydroxyl groups makes it a versatile intermediate for further chemical modifications, potentially leading to compounds with optimized properties and activities. Specific research applications and mechanism of action for this compound require further experimental investigation. Scientists are exploring its potential based on the known profiles of similar compounds. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety data for this specific compound should be reviewed prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B13264362 2-amino-N-(4-hydroxyphenyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-amino-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H10N2O2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12)

InChI Key

KSHDSWRHTYVABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

Comprehensive Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insight into the functional groups and bonding arrangements within 2-amino-N-(4-hydroxyphenyl)acetamide. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the molecule's constituent groups. acs.orgnih.gov

Key vibrational modes include the O-H stretch of the phenolic group, typically observed as a broad band in the FT-IR spectrum, and the N-H stretching vibrations from both the primary amine and the secondary amide groups. acs.orgresearchgate.net The carbonyl (C=O) stretching of the amide group, known as the Amide I band, gives rise to a strong absorption in the FT-IR spectrum. researchgate.net The Amide II band, resulting from N-H bending and C-N stretching, is also a prominent feature. acs.org The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these vibrational frequencies with high accuracy. nih.gov

Table 1: FT-IR and FT-Raman Vibrational Mode Assignments for this compound Note: Wavenumbers are approximate and can vary based on experimental conditions.

Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical FT-Raman Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching3400 - 3200 (broad)-Medium-Strong
Amine N-HAsymmetric & Symmetric Stretching3500 - 3300 (two bands)3500 - 3300Medium
Amide N-HStretching3350 - 31803350 - 3180Medium
Aromatic C-HStretching3100 - 30003100 - 3000Medium-Weak
Amide C=O (Amide I)Stretching1680 - 16401680 - 1640Strong
Amine N-HScissoring1650 - 1580-Medium
Amide N-H (Amide II)Bending1640 - 1550-Medium-Strong
Aromatic C=CStretching1600 - 14501600 - 1450Medium
Phenolic C-OStretching1260 - 1180-Strong

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure by probing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of the closely related 2-chloro-N-(4-hydroxyphenyl)acetamide, signals for the aromatic protons of the 4-hydroxyphenyl group appear as a multiplet between 6.76 and 7.34 ppm. iucr.org The amide (NH) and phenolic (OH) protons are observed as singlets at approximately 10.23 ppm and 9.20 ppm, respectively, though their positions can be affected by solvent and concentration. iucr.org For this compound, the methine proton (-CH(NH₂)-) would be expected to produce a distinct signal, and the primary amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. For the 2-chloro analog, the carbonyl carbon resonates at 164.76 ppm, while the aromatic carbons appear in the 117.68 to 153.68 ppm range. iucr.org The methylene (B1212753) carbon adjacent to the chlorine appears at 43.42 ppm. iucr.org In this compound, the alpha-carbon bearing the amino group would show a characteristic chemical shift, typically in the range of 50-60 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: Based on data from analogous compounds. Shifts are relative to TMS and can vary.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (N-H)~10.2Singlet1H
Phenolic (O-H)~9.2Singlet1H
Aromatic (Ar-H)6.8 - 7.4Multiplet / AA'BB' System4H
Methine (α-CH)~4.5Singlet/Triplet1H
Amine (NH₂)Variable (e.g., 2-4)Broad Singlet2H

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Based on data from analogous compounds. Shifts are relative to TMS.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic (C-OH)~154
Aromatic (C-NH)~132
Aromatic (CH)122 - 117
Methine (α-C)50 - 60

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. The monoisotopic mass of this compound is 166.0742 g/mol . nih.gov In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 152.0 (for the N-(4-hydroxyphenyl) acetamide (B32628) fragment) or a related ion. openaccessjournals.com

Tandem MS (MS/MS) experiments provide insight into the molecule's fragmentation pathways. For protonated amino compounds, a common initial fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov Cleavage of the amide bond is also a characteristic fragmentation route for acetamides. nih.gov The fragmentation of the protonated molecular ion of this compound would likely involve several key steps, including the loss of the amino group, cleavage adjacent to the carbonyl group, and subsequent fragmentation of the phenolic portion.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral Loss
167.08[M+H]⁺ (Protonated Molecule)-
150.05[M+H - NH₃]⁺Ammonia (NH₃)
109.07[HOC₆H₄NH₂]⁺ (p-Aminophenol ion)C₂H₃NO (Acetamide radical)
107.05[HOC₆H₄]⁺ (Phenol radical cation)C₂H₄N₂O (Aminoacetamide)
93.06[C₆H₅NH₂]⁺ (Anilinium ion)C₂H₄O₂ (Glycolaldehyde)

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by electronic transitions within the substituted benzene (B151609) ring, which acts as the primary chromophore. The presence of the hydroxyl (-OH), amino (-NH₂), and acetamide (-NHCOCH₃) groups as auxochromes influences the position and intensity of the absorption bands. These groups, particularly the electron-donating -OH and -NH₂ groups, typically cause a bathochromic (red) shift of the π → π* transitions of the benzene ring to longer wavelengths. The emission spectrum for the related N-(4-hydroxyphenyl)acetamide shows a shift from 311 to 325 nm depending on solvent polarity. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

Absorption Maximum (λₘₐₓ)Molar Absorptivity (ε)Electronic TransitionChromophore
~200-220 nmHighπ → πAromatic Ring
~250-290 nmModerate-Highπ → πAromatic Ring (shifted)
>300 nmLown → π*Carbonyl Group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. scialert.net For N-arylacetamides, a common method involves dissolving the compound in a suitable solvent, such as ethanol (B145695) or an aqueous ethanol mixture, and allowing the solvent to evaporate slowly at room temperature over several days. scialert.netnih.goviucr.org This controlled process facilitates the gradual formation of a well-ordered crystal lattice.

The crystal structure of this compound is expected to be heavily influenced by a network of intermolecular hydrogen bonds. The phenolic -OH group, the primary amine -NH₂ group, and the amide N-H group all serve as potent hydrogen bond donors. The carbonyl oxygen, the phenolic oxygen, and the amine nitrogen can act as hydrogen bond acceptors. These interactions are crucial in dictating the molecular packing in the crystal. For instance, in the parent N-(4-hydroxyphenyl)acetamide, O-H···O and N-H···O hydrogen bonds link the molecules into chains and sheets. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts. For this molecule, the Hirshfeld analysis would likely highlight significant contributions from O···H, N···H, and H···H contacts, quantitatively confirming the dominance of hydrogen bonding in the crystal packing. researchgate.netmdpi.com These interactions create a stable, three-dimensional supramolecular architecture.

Conformational Analysis in Crystalline States

A comprehensive conformational analysis of this compound in its crystalline state is currently limited by the absence of publicly available, experimentally determined crystallographic data. Extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a crystal structure for this specific compound.

Therefore, a detailed discussion of its solid-state conformation, including precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding networks, cannot be provided at this time. The elucidation of these structural features awaits future crystallographic studies.

Future research involving single-crystal X-ray diffraction of this compound would be invaluable in determining its precise three-dimensional structure and understanding the intricate network of intermolecular forces that govern its crystalline form. Such data would enable the creation of detailed tables of bond parameters and a thorough analysis of its conformational properties.

Research Applications and Functional Investigations

Coordination Chemistry and Metal Complexation Studies

The structural features of 2-amino-N-(4-hydroxyphenyl)acetamide, which include hydroxyl (-OH), amino (-NH), and keto (-C=O) groups, provide multiple potential coordination sites for metal ions. This has led to significant interest in its role as a ligand in coordination chemistry.

Researchers have successfully synthesized and characterized a variety of metal chelates involving this compound with several transition metals. The synthesis typically involves the reaction of the compound with a metal salt in a suitable solvent under controlled temperature and pH conditions. For instance, complexes with Fe(III), Mg(II), and Cu(II) have been prepared and investigated. amazonaws.comopenaccessjournals.comopenaccessjournals.com

The characterization of these newly formed metal complexes is carried out using a range of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is employed to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups upon complexation. amazonaws.comopenaccessjournals.com Ultraviolet-visible (UV) spectroscopy and mass spectrometry (MS) are also utilized to confirm the formation of the metal-ligand complexes. amazonaws.comopenaccessjournals.com In the case of the Fe(III) complex, a molar ratio of 2:1 (ligand to metal) was established, and the complex was synthesized by refluxing a solution of N-(4-hydroxyphenyl)acetamide and iron(III) chloride for six hours at 60°C. openaccessjournals.comopenaccessjournals.com

Table 1: Synthesis and Characterization of Metal Complexes

Metal IonMolar Ratio (Ligand:Metal)Synthesis ConditionsCharacterization Techniques
Fe(III)2:1Reflux for 6 hours at 60°C, pH=7FTIR, UV, MS
Mg(II)2:1Not specifiedFTIR, UV, MS
Cu(II)2:1Not specifiedFTIR, UV, MS

Spectroscopic analyses have provided insights into the ligand behavior and binding modes of this compound. It has been shown to act as a bidentate ligand, coordinating with metal ions through two of its donor atoms. openaccessjournals.comopenaccessjournals.com In the complex with Fe(III), it was determined that the coordination occurs through the free electron pairs of the oxygen atom of the hydroxyl (-OH) group and the nitrogen atom of the amino (-NH) group. openaccessjournals.comopenaccessjournals.com This mode of binding leads to the formation of a stable chelate ring structure. The involvement of these specific groups in coordination is supported by the disappearance or shifting of their characteristic bands in the FTIR spectra of the complexes compared to the free ligand. openaccessjournals.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to further understand the theoretical aspects of metal-ligand interactions in complexes of this compound. These theoretical calculations help in elucidating the electronic properties and structural features of the complexes. For instance, computational studies on related Schiff bases have utilized DFT to determine the geometry of metal complexes and analyze the nature of the metal-ligand bond. rsc.orgnih.govmdpi.comnih.gov Similar computational approaches have been applied to investigate cation-π interactions in acetaminophen (B1664979) complexes with various metal ions in both the gas phase and in solution, providing insights into their stability and electronic characteristics. researchgate.net

Antioxidant Activity Investigations

The antioxidant potential of phenolic compounds like this compound is a significant area of research. The parent compound, acetaminophen, possesses antioxidant and radical scavenging properties attributed to its phenolic hydroxyl group. researchgate.net Theoretical studies suggest that the primary mechanism involves hydrogen atom abstraction from this phenolic group to neutralize free radicals. jst.go.jp

Comparative studies have shown that structural modifications significantly influence this activity. For instance, the O-sulfated metabolite of acetaminophen (APAPS) has a radical scavenging capacity that is approximately 126 times lower than the parent compound. jst.go.jpnih.gov In contrast, p-aminophenol, which has an amino group instead of an acetamide (B32628) group, exhibits about 6 times higher radical scavenging activity than acetaminophen. jst.go.jp This suggests that the presence of an aromatic amino group can enhance antioxidant capacity. jst.go.jp Therefore, it is plausible that the amino group on the acetyl side-chain of this compound could modulate its radical scavenging mechanisms, potentially enhancing its antioxidant profile compared to acetaminophen.

The ability of acetaminophen derivatives to modulate oxidative stress has been demonstrated in various cellular and preclinical models. Acetaminophen has been reported to protect brain endothelial cells from oxidative stress induced by menadione. jst.go.jp Its metabolites, p-aminophenol and AM404, effectively suppressed the secretion of nitric oxide, a key molecule in oxidative stress, from stimulated microglial cells. oaepublish.com

Furthermore, the related compound N-(2-hydroxyphenyl)acetamide has shown the ability to alter oxidative stress markers in animal models of arthritis, leading to a reduction in nitric oxide and peroxide levels while affecting glutathione (B108866) (GSH) levels. researchgate.netnih.gov These findings indicate that compounds structurally related to this compound can actively modulate cellular redox environments, suggesting a potential role for the target compound in mitigating conditions associated with oxidative stress.

Antiproliferative Activity against Carcinoma Cell Lines (In Vitro Focus)

The parent compound, acetaminophen, has also been investigated, showing an ability to inhibit the growth of MDA-MB-231 human breast cancer cell xenografts in mice. nih.gov The antiproliferative activity of N-(2-hydroxyphenyl)acetamide against the MCF-7 cell line is summarized in the table below.

CompoundCell LineAssayIC₅₀ ValueExposure TimeReference
N-(2-hydroxyphenyl)acetamide (NA-2)MCF-7 (Human Breast Adenocarcinoma)MTT Assay1.65 mM48 hours nih.gov

The cellular mechanisms underlying the antiproliferative effects of acetaminophen and its derivatives are multifaceted. For N-(2-hydroxyphenyl)acetamide (NA-2), its activity against MCF-7 breast cancer cells is mediated through the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis. nih.gov This apoptotic effect was linked to an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2). nih.gov

Studies on acetaminophen have uncovered a different mechanism involving the differentiation of cancer stem cells (CSCs). Treatment with acetaminophen induced the differentiation of MDA-MB-231 breast cancer cells, which are known to contain a CSC-like population. nih.gov This differentiation process, potentially mediated by the inhibition of the Wnt/β-catenin signaling pathway, rendered the cancer cells more susceptible to conventional antitumor drugs. nih.gov These findings suggest that this compound could potentially inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest, apoptosis induction, or the promotion of cancer cell differentiation.

Applications in Advanced Analytical Method Development

As a known potential impurity and metabolite of paracetamol, this compound is relevant in the context of pharmaceutical quality control. Its detection and quantification would fall under the analytical methods developed to assess the purity of paracetamol.

Chromatographic Methodologies (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the standard technique for the analysis of paracetamol and its related substances. Although methods are not specifically developed for this compound, they are designed to separate a range of potential impurities, and would be adapted for this compound.

RP-HPLC methods for paracetamol impurity profiling typically use a C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. researchgate.netmfd.org.mkejmanager.comresearchgate.net Gradient elution, where the concentration of the organic modifier is changed over time, is often employed to achieve optimal separation of all impurities, which may have varying polarities. researchgate.netmfd.org.mk

The table below summarizes typical conditions used in RP-HPLC methods for the analysis of paracetamol and its impurities, which would be applicable for the detection of this compound.

Stationary Phase (Column)Mobile PhaseElution ModeFlow RateDetection WavelengthReference
C18 (4.6x250mm, 5µm)Acetonitrile and Water (25:75 v/v) with Ortho Phosphoric Acid Buffer (pH 3.5)Isocratic1.0 mL/min207 nm researchgate.net
Zorbax Eclipse Plus C18 (250x4.6mm, 5µm)A: Phosphate Buffer (pH 6.3), B: AcetonitrileGradient1.0 mL/min245 nm mfd.org.mk
C18A: Water/Methanol/Ammonium Acetate (95:5:5m v/v/mM), B: Methanol/Water/Ammonium Acetate (95:5:5 v/v/mM)Gradient0.3 mL/min238 nm researchgate.net
Thermo Hypersil ODS (200x4.6mm, 5µm)Methanol:0.01 M Sodium Hexane Sulfonate:Formic Acid (67.5:212.5:1 v/v/v)Isocratic2.0 mL/min277 nm nih.gov

Spectrophotometric Techniques for Detection and Quantification

There are no specific spectrophotometric methods reported in the surveyed literature for the direct detection and quantification of this compound. While spectrophotometry is a common analytical technique, methods are often developed for a specific target analyte or a class of compounds. For instance, selective methods exist for p-aminophenol, a related paracetamol impurity, which are based on specific color-forming reactions. nih.gov The presence of the amino group on the phenyl ring suggests that derivatization reactions, such as the ninhydrin (B49086) reaction for amino acids, could potentially be adapted for spectrophotometric analysis, but no such application has been documented for this specific compound. nih.gov

Potential in Material Science and Advanced Functional Materials

Currently, there is no available information or research in the public domain that explores the application or potential of this compound in the field of material science or the development of advanced functional materials. Research in this area often focuses on molecules with specific properties, such as extensive conjugation, photoreactivity, or the ability to self-assemble into organized structures. For example, the related compound N-(4-hydroxyphenyl)acrylamide has been studied in the context of crystal engineering due to its ability to form two-dimensional sheets through hydrogen bonding. researchgate.net However, similar investigations for this compound have not been reported.

Organic-Inorganic Hybrid Materials Synthesis

The synthesis of organic-inorganic hybrid materials is a significant area of materials science, creating materials with combined properties of both organic and inorganic components. These materials can exhibit enhanced thermal stability, mechanical strength, and novel functionalities. Generally, molecules with reactive functional groups, such as amino (-NH2) and hydroxyl (-OH) groups, can act as coupling agents or as part of the organic backbone that integrates with an inorganic framework.

Role in Advanced Industrial Processes (e.g., lithographic plates)

Lithographic plates are a cornerstone of modern printing technology. Their manufacturing involves the use of photosensitive compositions, often comprising a polymer binder, a sensitizer, and various other additives, which are coated onto a substrate. The development of these plates relies on the differential solubility of the exposed and unexposed areas of the coating.

Compounds containing phenolic hydroxyl groups are known to be used in the formulation of photoresist compositions due to their solubility in alkaline developers. It is plausible that a compound like this compound could be investigated for its potential role as a component in such photosensitive layers. The amino group could also play a role in modifying the properties of the polymer binder or in the cross-linking process.

However, a thorough review of patents and industrial literature related to the manufacture of lithographic plates did not yield any specific mention of this compound as a key component. While numerous patents list a wide array of chemical compounds for the formulation of photosensitive coatings, the explicit role and advantages of incorporating this specific acetamide derivative are not described.

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(4-hydroxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves introducing the amino group to the acetamide backbone. A common approach is:

  • Step 1 : React 4-hydroxyphenylamine with 2-bromoacetamide to form the parent acetamide structure.
  • Step 2 : Introduce the amino group via oximation (using hydroxylamine hydrochloride) followed by reduction (e.g., sodium borohydride or catalytic hydrogenation) . Key optimization factors include pH control during oximation (sodium acetate buffer) and temperature modulation (60–80°C) to minimize side reactions like over-oxidation .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • NMR : 1H^1\text{H}-NMR shows characteristic peaks for the aromatic protons (δ 6.5–7.2 ppm), the acetamide methyl group (δ 2.1 ppm), and the amino group (δ 1.8–2.0 ppm, broad singlet). 13C^{13}\text{C}-NMR confirms the carbonyl (δ 170 ppm) and aromatic carbons .
  • IR : Stretching vibrations for -NH2_2 (3300–3500 cm1^{-1}), -OH (3200–3400 cm1^{-1}), and C=O (1650–1680 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 180) and fragmentation patterns align with the proposed structure .

Q. What are the primary reaction pathways for functionalizing this compound in medicinal chemistry?

  • Oxidation : The hydroxyl group on the phenyl ring can be oxidized to quinones using KMnO4_4 under acidic conditions, enabling redox-active drug design .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration or halogenation) introduces functional groups at the para position relative to the hydroxyl group .
  • Amide Modification : The amino group can undergo acylation or sulfonation to enhance bioavailability or target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Purity Issues : Impurities in synthesis (e.g., unreacted intermediates) can skew bioassay results. HPLC purity checks (>98%) and recrystallization protocols are critical .
  • Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity) across labs using reference strains like E. coli ATCC 25922. Cross-validate with orthogonal methods (e.g., fluorescence-based binding assays) .
  • Structural Analogues : Compare activities of derivatives (e.g., 2-amino-N-(4-fluorophenyl)acetamide) to isolate the role of functional groups .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

  • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., oxime formation in Step 2) .
  • Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve solubility during acylation, while ethanol/water mixtures enhance crystallization .
  • Catalysis : Pd/C or Raney nickel for selective reduction of oximes to amines without over-reducing aromatic rings .

Q. What computational methods predict the interaction mechanisms between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with the hydroxyl and amino groups .
  • MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .
  • QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50_{50} values .

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